1-Methylisoquinoline
Overview
Description
1-Methylisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H9N. It is a derivative of isoquinoline, where a methyl group is attached to the nitrogen atom in the isoquinoline ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylisoquinoline can be synthesized through several methods. One common method involves the catalytic dehydrogenation of 1-methyl-3,4-dihydroisoquinoline, which is prepared by the Bischler-Napieralski reaction. This reaction involves treating β-phenylethylacetamide with a strong dehydrating reagent at elevated temperatures .
Industrial Production Methods: In industrial settings, this compound can be produced by the selective extraction of coal tar, exploiting the fact that isoquinoline is more basic than quinoline. The compound is then isolated from the mixture by fractional crystallization of the acid sulfate .
Chemical Reactions Analysis
Types of Reactions: 1-Methylisoquinoline undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 1-methyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: It can undergo substitution reactions, such as bromination, to form 4-bromo-1-methylisoquinoline.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Bromine in nitrobenzene is used for bromination reactions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 1-Methyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: 4-Bromo-1-methylisoquinoline.
Scientific Research Applications
1-Methylisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: this compound is used in the production of dyes and pigments
Mechanism of Action
The mechanism of action of 1-Methylisoquinoline involves its interaction with various molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to interact with nucleophilic sites in biological molecules, influencing their function .
Comparison with Similar Compounds
1-Methylisoquinoline is similar to other isoquinoline derivatives, such as:
Isoquinoline: The parent compound, which lacks the methyl group.
Quinoline: A structural isomer with the nitrogen atom in a different position.
1-Benzylisoquinoline: Another derivative with a benzyl group attached to the nitrogen atom.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group influences its reactivity and interaction with other molecules, making it valuable in various applications .
Properties
IUPAC Name |
1-methylisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYMYAJONQZORL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870904 | |
Record name | 1-Methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1721-93-3, 58853-80-8 | |
Record name | 1-Methylisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1721-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoquinoline, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058853808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-METHYLISOQUINOLINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101175 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-METHYLISOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96HOX9RT9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-methylisoquinoline?
A1: The molecular formula of this compound is C10H9N, and its molecular weight is 143.19 g/mol.
Q2: What is significant about the reactivity of the methyl group in this compound?
A3: The methyl group in this compound is activated and can participate in various reactions. For example, it can be deprotonated by strong bases, allowing for further functionalization at that position. [, , ]
Q3: How does the presence of a methyl group at the C1 position affect the reactivity of isoquinolines?
A4: The methyl group at the C1 position significantly influences the reactivity of isoquinolines, particularly in reactions involving the nitrogen atom. This substitution can alter the basicity and nucleophilicity of the nitrogen, impacting its participation in various chemical transformations. [, , , ]
Q4: Can this compound undergo cycloaddition reactions?
A5: Yes, this compound can undergo cycloaddition reactions with certain reagents. For instance, it reacts with tetrachloro-1,2-benzoquinone, leading to the formation of a polycyclic heterocycle structurally similar to quinoxaline orange. []
Q5: What are some established synthetic routes to this compound and its derivatives?
A6: Several methods exist for synthesizing this compound and its derivatives. One common approach involves starting with isoquinoline itself and introducing the methyl group through various chemical transformations. Another method utilizes readily available starting materials like benzaldehydes or benzyl ketones and constructs the isoquinoline ring system through a series of reactions. [, , , , ]
Q6: Can this compound be used as a building block for more complex heterocyclic systems?
A7: Absolutely. Researchers have utilized this compound as a key building block in synthesizing various fused heterocyclic systems, including benzo[a]quinolizines, pyrrolo[2,1-a]isoquinolines, and 1,2,3-triazolo[5,1-a]dihydroisoquinolines. These heterocyclic scaffolds hold significance in medicinal chemistry and natural product synthesis. [, , , , ]
Q7: Are there any applications of this compound in materials science?
A7: While the provided abstracts don't specifically delve into material science applications, the unique structural features and reactivity of this compound and its derivatives make them potentially valuable building blocks for developing novel materials. Further research in this direction could lead to exciting discoveries.
Q8: Does this compound possess any reported biological activity?
A9: While this compound itself may not be extensively studied for its biological activity, some of its derivatives have shown promising results in this area. For example, 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1), a derivative of this compound, exhibits potent antineoplastic activity. []
Q9: What is the mechanism of action for the antineoplastic activity observed in MAIQ-1?
A10: MAIQ-1 acts as a potent inhibitor of ribonucleoside diphosphate reductase, a crucial enzyme involved in DNA synthesis. By inhibiting this enzyme, MAIQ-1 disrupts DNA replication and repair processes in cancer cells, ultimately leading to cell death. []
Q10: Is this compound stable under various conditions?
A10: The provided abstracts do not directly address the stability of this compound under various conditions. It is essential to consider the compound's stability under different pH levels, temperatures, and exposure to light and air when developing formulations or conducting experiments.
Q11: What are some strategies to improve the stability, solubility, or bioavailability of this compound and its derivatives?
A13: Common strategies for enhancing solubility and bioavailability include forming salts, creating prodrugs, and incorporating the compound into drug delivery systems like nanoparticles or liposomes. These approaches can improve the compound's pharmacokinetic properties and potentially lead to more effective treatments. []
Q12: Is there any information on the toxicity of this compound?
A12: The provided abstracts do not provide specific data on the toxicity of this compound. Conducting thorough toxicological studies is crucial when developing any compound for potential therapeutic applications.
Q13: Have computational methods been applied to study this compound?
A15: Yes, computational chemistry techniques like density functional theory (DFT) calculations and quantitative structure-activity relationship (QSAR) modeling have been used to study the halogen bonding interactions of this compound with haloarenenitriles. These studies provide insights into the structural and electronic factors influencing these interactions. []
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